6-Methyl-5-hepten-2-one-1,1,1,3,3-d5
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Overview
Description
6-Methyl-5-hepten-2-one-1,1,1,3,3-d5 is a deuterated analog of 6-Methyl-5-hepten-2-one, a compound known for its citrus-like, fruity odor. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-hepten-2-one can be achieved through various methods. One common method involves the reaction of isobutene, formaldehyde, and acetone under specific conditions (250°C and 30 MPa) . Another method involves the catalytic oxidation of heptene in the presence of iron oxide as a catalyst .
Industrial Production Methods
Industrial production of 6-Methyl-5-hepten-2-one typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-5-hepten-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-Methyl-5-hepten-2-one involves its interaction with specific molecular targets and pathways. In plants, it has been shown to promote programmed cell death (PCD) during superficial scald development. This process involves the activation of PCD-related genes and signaling pathways, leading to cellular morphological changes such as plasmolysis, cell shrinkage, and DNA fragmentation .
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one is unique due to its specific structure and properties. Similar compounds include:
2-Methyl-2-hepten-6-one: Another isomer with similar chemical properties but different structural arrangement.
Prenylacetone: A related compound with a similar molecular formula but different functional groups.
Sulcatone: Known for its role as a mosquito attractant and its presence in various essential oils.
These compounds share some chemical properties with 6-Methyl-5-hepten-2-one but differ in their specific applications and effects.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
131.23 g/mol |
IUPAC Name |
1,1,1,3,3-pentadeuterio-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3/i3D3,6D2 |
InChI Key |
UHEPJGULSIKKTP-SBRIIUNQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC=C(C)C |
Canonical SMILES |
CC(=CCCC(=O)C)C |
Origin of Product |
United States |
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